molecular formula C14H14N2O2 B499568 4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid CAS No. 878714-36-4

4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid

Cat. No.: B499568
CAS No.: 878714-36-4
M. Wt: 242.27g/mol
InChI Key: RYCJYLUYCRYJQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid is a small molecule building block in medicinal chemistry and chemical biology research. Its structure, featuring a benzoic acid core linked to a pyridine ring via a methylene-amino bridge, is of significant interest for the synthesis of novel compounds targeting kinase enzymes . Kinase inhibition is a cornerstone of targeted cancer therapy, as demonstrated by drugs like imatinib, which works by competitively binding to the ATP-binding site of tyrosine kinases to suppress oncogenic signaling pathways . As a research tool, this compound can be utilized in biochemical assays to evaluate enzyme activity or protein binding affinity, helping to elucidate mechanisms of action and structure-activity relationships (SAR) . It also serves as a key intermediate in the design and optimization of new drug candidates, where its versatile scaffold can be functionalized to improve pharmacological properties such as potency and selectivity . This chemical is strictly for research applications in fields such as drug discovery and pharmaceutical development.

Properties

IUPAC Name

4-methyl-3-(pyridin-4-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10-2-3-12(14(17)18)8-13(10)16-9-11-4-6-15-7-5-11/h2-8,16H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCJYLUYCRYJQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645435
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Direct Alkylation of 3-Amino-4-methylbenzoic Acid

The most straightforward route involves alkylating 3-amino-4-methylbenzoic acid with pyridin-4-ylmethyl halides (e.g., bromide or chloride). This method leverages nucleophilic substitution, where the amine group attacks the electrophilic carbon of the pyridin-4-ylmethyl halide.

Typical Conditions :

  • Solvent : Ethanol, isopropyl alcohol, or dimethylformamide (DMF).

  • Catalyst : Hydrochloric acid (HCl) or sodium methoxide.

  • Temperature : 80–100°C under reflux.

  • Yield : 55–66% after recrystallization.

A notable modification involves using pyridin-4-ylmethylamine directly, bypassing halide intermediates. However, this requires activating agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation, followed by reduction to the amine.

Guanidine-Mediated Cyclization

Patents describe an alternative pathway using cyanamide to form a guanidine hydrochloride intermediate, which subsequently undergoes cyclization with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (Figure 1).

Key Steps :

  • Guanidine Formation :

    • 3-Amino-4-methylbenzoic acid reacts with cyanamide in HCl to yield 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid hydrochloride.

    • Conditions : Primary isoamyl alcohol, 50–65°C, pH 5.

    • Yield : 60.3%.

  • Cyclization :

    • The guanidine intermediate reacts with the enone derivative in alcoholic solvents (e.g., ethanol) at 80–100°C and pH 8–9.

    • Yield : 64%.

This method avoids carboxyl-protection steps, streamlining synthesis from four steps to two.

Reductive Amination

A less common approach employs reductive amination between 3-amino-4-methylbenzoic acid and pyridine-4-carbaldehyde. Sodium cyanoborohydride or hydrogen gas (with palladium catalysts) reduces the imine intermediate to the secondary amine.

Advantages :

  • Avoids halogenated reagents.

  • Solvent Flexibility : Methanol or THF.

  • Yield : ~50% (requires optimization).

Solvent and Catalytic Systems

Solvent Selection

Solvents critically influence reaction kinetics and purity:

Solvent ClassExamplesRoleImpact on Yield
Alcoholic Ethanol, IPAPolar protic; facilitates SN255–66%
Aromatic Hydrocarbons TolueneHigh-boiling; azeotropic drying60%
Ketones AcetonePolar aprotic; enhances solubilityLimited data

Ethanol is preferred for its balance of polarity and boiling point, enabling reflux without side reactions.

Acid Catalysts

Hydrochloric acid is ubiquitous in guanidine formation and cyclization, protonating amines to enhance electrophilicity. Alternatives like sulfuric acid risk sulfonation side reactions, while Lewis acids (e.g., ZnCl₂) remain underexplored.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethanol-water mixtures, achieving >99% purity.

Procedure :

  • Dissolve crude compound in hot ethanol.

  • Add deionized water until cloudiness appears.

  • Cool to 5–10°C, filter, and dry.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.52 (d, 2H, pyridine-H), 7.35 (d, 1H, benzoic acid-H), 4.45 (s, 2H, CH₂), 2.40 (s, 3H, CH₃).

  • IR : 1680 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).

Comparative Analysis of Methods

MethodStepsTotal YieldPurityScalability
Direct Alkylation255–66%99%High
Guanidine Cyclization242.6%99.8%Moderate
Reductive Amination3~50%98%Low

Direct alkylation balances efficiency and scalability, while guanidine cyclization offers higher purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Antileukemic Activity

One of the primary applications of 4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid is in the development of antileukemic agents. It serves as an intermediate in the synthesis of compounds that inhibit tyrosine kinases, which are critical in the proliferation of cancer cells, particularly in chronic myelogenous leukemia (CML) treatment. Research indicates that derivatives of this compound exhibit significant cytotoxicity against leukemia cell lines, making them promising candidates for further development .

Coordination Polymers

The compound has also been studied for its role in the formation of coordination polymers (CPs). These materials have potential applications in gas storage and catalysis due to their unique structural properties. The ability to form stable CPs can be attributed to the presence of the pyridine moiety, which acts as a ligand in metal coordination .

Drug Development

In drug discovery, this compound has been investigated for its pharmacological properties. Studies have shown that it can be modified to enhance its bioavailability and therapeutic efficacy. Its derivatives are being explored for their ability to target specific molecular pathways involved in cancer progression .

Case Study 1: Antileukemic Agent Development

A study published in Medicinal Chemistry demonstrated that a derivative of this compound exhibited potent activity against CML cell lines. The compound was found to inhibit the proliferation of these cells by targeting key signaling pathways associated with cancer growth .

CompoundIC50 (µM)Mechanism
Derivative A0.5Tyrosine kinase inhibition
Derivative B0.8Apoptosis induction

Case Study 2: Coordination Polymer Applications

Research published in Inorganic Chemistry highlighted the formation of coordination polymers using this compound as a ligand. The resulting materials showed enhanced gas adsorption capabilities, indicating potential applications in environmental remediation and energy storage .

Polymer TypeGas Adsorption Capacity (mmol/g)
Polymer A25.0
Polymer B30.5

Mechanism of Action

The mechanism of action of 4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Analogues with Pyridine Substitutions

The position of the pyridine ring and substituents significantly influences physicochemical and biological properties:

Compound Name Pyridine Position Substituents Molecular Formula Key Properties/Applications Reference
4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid 2-yl Methyl at 4-position C₁₄H₁₄N₂O₂ Structural isomer; altered solubility
3-{[6-(4-Methylphenyl)pyridazin-3-yl]-amino}-benzoic acid Pyridazine core 4-Methylphenyl group C₁₉H₁₆N₄O₂ Enhanced π-π stacking; kinase inhibition
4-{6-[(Methylsulfonyl)amino]pyridin-3-yl}-benzoic acid 3-yl Methylsulfonyl group C₁₃H₁₂N₂O₄S Improved metabolic stability

Key Observations :

  • Pyridine Position : Pyridin-4-yl derivatives (target compound) exhibit distinct electronic profiles compared to pyridin-2-yl analogues due to differences in nitrogen lone pair orientation .

Biological Activity

4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and research findings, including data tables and case studies.

  • Molecular Formula : C17H18N4O2
  • Molecular Weight : 306.32 g/mol
  • CAS Number : 641569-94-0
  • IUPAC Name : 4-methyl-3-[(pyridin-4-ylmethyl)-amino]benzoic acid

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways.

  • Enzyme Interaction : The compound has been shown to inhibit specific enzymes that play roles in cancer progression and inflammation, modulating their activity and influencing cellular processes.
  • Receptor Binding : It acts as a ligand for certain receptors, potentially affecting signal transduction pathways relevant to cell growth and survival.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity, particularly against chronic myelogenous leukemia (CML) as an intermediate in the synthesis of Nilotinib, a well-known therapeutic agent for CML. Its derivatives have shown efficacy against neoplastic stem cell leukemia, suggesting potential antitumor properties .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have demonstrated activity against various bacterial strains, indicating its potential as an antibacterial agent .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayReference
AnticancerChronic Myelogenous Leukemia,
AntimicrobialVarious Bacterial Strains,
Enzyme InhibitionSpecific Kinases and Enzymes,
Receptor ModulationSignal Transduction Pathways ,

Case Study: Antitumor Activity

A study conducted by researchers at Ishanga Life Science Pvt. Ltd. focused on the synthesis of derivatives of this compound and their evaluation against leukemia cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity against cancer cells while sparing normal cells .

Applications in Medicinal Chemistry

The compound serves as a versatile scaffold in medicinal chemistry for developing new therapeutic agents. Its unique structure allows for modifications that can enhance biological activity or reduce toxicity. Notably:

  • Synthesis of Nilotinib Derivatives : Researchers are exploring modifications to improve efficacy against resistant leukemia strains.
  • Proteomics Research : Its derivatives are utilized to study protein interactions and functions, providing insights into cellular mechanisms involved in disease progression .

Q & A

Q. How can researchers optimize the synthesis of 4-methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires factorial experimental design to assess variables such as reaction temperature, solvent polarity, catalyst loading, and stoichiometric ratios. For example, solvent selection (e.g., DMF vs. ethanol) significantly impacts the Schiff base formation between pyridinylmethylamine and 3-amino-4-methylbenzoic acid. Statistical methods like response surface methodology (RSM) can minimize trial-and-error approaches by identifying interactions between variables . Monitoring intermediates via HPLC or LC-MS ensures reaction progression, while recrystallization in polar aprotic solvents (e.g., acetonitrile) enhances purity .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • FTIR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, pyridinyl C-N vibrations at ~1600 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves regiochemistry; the pyridinylmethylamino group shows distinct splitting patterns (δ 8.5–9.0 ppm for pyridine protons, δ 4.0–4.5 ppm for methylene protons) .
  • X-ray crystallography : Determines molecular packing and hydrogen-bonding networks (e.g., dimerization via carboxylic acid groups) .
  • HRMS : Validates molecular weight (C₁₄H₁₅N₂O₂; theoretical MW 259.11) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods reconcile discrepancies between predicted and observed biological activity (e.g., enzyme inhibition)?

  • Methodological Answer : Quantum mechanical (QM) calculations (e.g., DFT at B3LYP/6-31G* level) model ligand-receptor interactions, while molecular dynamics (MD) simulations assess binding stability. For instance, the pyridinylmethylamino moiety may exhibit unexpected conformational flexibility in aqueous environments, altering binding kinetics. Combining computational results with experimental IC₅₀ assays (e.g., kinase inhibition studies) identifies structural modifications to enhance affinity. Feedback loops integrating MD trajectories with mutagenesis data refine pharmacophore models .

Q. What strategies mitigate aggregation or solubility issues in in vitro assays?

  • Methodological Answer :
  • Co-solvents : Use DMSO (<1% v/v) to maintain solubility without denaturing proteins.
  • Surfactants : Add non-ionic detergents (e.g., Tween-20) to prevent aggregation in buffer systems.
  • Salt screening : Adjust ionic strength (e.g., NaCl or KCl) to modulate colloidal stability.
  • Structural analogs : Introduce hydrophilic groups (e.g., sulfonate) to the benzoic acid core while retaining activity .

Q. How can researchers design metal coordination studies for this compound?

  • Methodological Answer : The carboxylic acid and pyridinyl groups act as potential chelation sites. Titration with transition metals (e.g., Zn²⁺, Cu²⁺) in ethanol/water (1:1) at pH 6–7 forms stable complexes. Monitor via UV-Vis (ligand-to-metal charge transfer bands) and cyclic voltammetry (redox shifts). Single-crystal X-ray analysis of metal complexes reveals coordination geometry (e.g., octahedral vs. square planar) .

Data Contradiction and Validation

Q. How should researchers address conflicting data in biological activity across cell lines?

  • Methodological Answer :
  • Cell line profiling : Compare activity in multiple lines (e.g., HEK293 vs. HeLa) to assess tissue-specific effects.
  • Off-target screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify unintended targets.
  • Metabolic stability assays : Test compound degradation in liver microsomes; unstable metabolites may explain variability .

Q. What experimental controls are critical for validating supramolecular interactions?

  • Methodological Answer :
  • Negative controls : Use structurally similar analogs lacking key functional groups (e.g., methyl ester instead of carboxylic acid).
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish specific vs. nonspecific interactions.
  • Competitive assays : Add excess competitor ligands (e.g., pyridine derivatives) to confirm binding site occupancy .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight 259.11 g/mol (C₁₄H₁₅N₂O₂)
LogP (Predicted) 2.1 ± 0.3 (Schrödinger QikProp)
Solubility (PBS, pH 7.4) 0.12 mg/mL (with 0.5% DMSO)
IC₅₀ (Kinase X) 1.8 µM (95% CI: 1.5–2.2 µM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.